
Bis(2-ethylhexyl) octylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) octylphosphonate: is an organophosphorus compound with the molecular formula C24H51O3P. It is a phosphonate ester, characterized by the presence of two 2-ethylhexyl groups and one octyl group attached to a phosphonate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) octylphosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and octanol. The process can be summarized as follows:
Addition of Reagents: Phosphorus oxychloride is added to a reaction vessel containing a catalyst and 2-ethylhexanol.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours to ensure complete reaction.
Product Isolation: The reaction mixture is then subjected to washing, filtration, and distillation to isolate the desired product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The process involves:
Continuous Addition: Reagents are continuously added to the reactor to maintain a steady-state reaction.
Temperature Control: Precise temperature control is maintained to optimize reaction conditions.
Product Recovery: The product is recovered through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Alkyl-substituted phosphonates.
Hydrolysis: 2-ethylhexanol, octanol, and phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as a model compound to study the behavior of phosphonates in biological systems. It is also investigated for its potential as a biomimetic agent .
Medicine: It is also explored for its role in the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used as a plasticizer, flame retardant, and extraction agent. Its unique chemical properties make it suitable for use in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of bis(2-ethylhexyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features but different functional groups.
Bis(2-ethylhexyl) phosphate: Another phosphonate ester with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) octylphosphonate is unique due to its combination of 2-ethylhexyl and octyl groups, which impart distinct chemical and physical properties. This makes it particularly suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
52894-02-7 |
|---|---|
Molekularformel |
C24H51O3P |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1-[bis(2-ethylhexoxy)phosphoryl]octane |
InChI |
InChI=1S/C24H51O3P/c1-6-11-14-15-16-17-20-28(25,26-21-23(9-4)18-12-7-2)27-22-24(10-5)19-13-8-3/h23-24H,6-22H2,1-5H3 |
InChI-Schlüssel |
ALVKGSGIVCHADB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






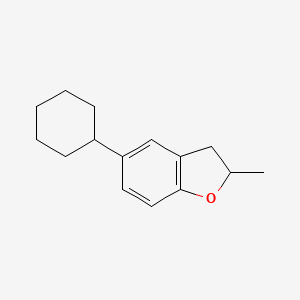
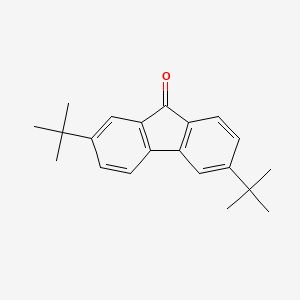
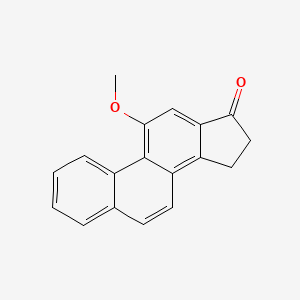
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
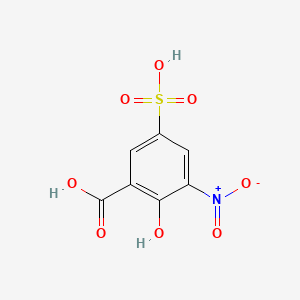
![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

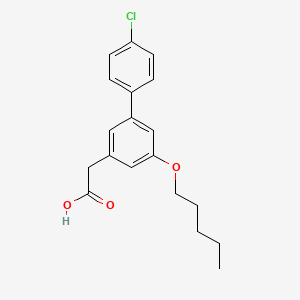
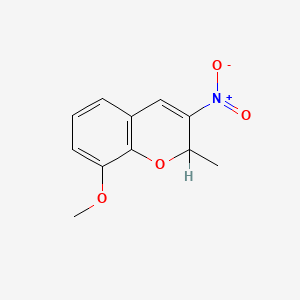
![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
